N~1~-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide is an organic compound that features a benzamide group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring is synthesized through cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the benzamide group: The final step involves the coupling of the thiophene derivative with benzoyl chloride in the presence of a base such as pyridine to form the benzamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N~1~-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and benzamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various cellular pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
N~1~-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-furanyl]benzamide: Similar structure but with a furan ring instead of a thiophene ring.
N~1~-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-pyrrolyl]benzamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness: N1-[4-Hydroxy-5-(hydroxymethyl)tetrahydro-3-thiophenyl]benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its furan and pyrrole analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N-[4-hydroxy-5-(hydroxymethyl)thiolan-3-yl]benzamide |
InChI |
InChI=1S/C12H15NO3S/c14-6-10-11(15)9(7-17-10)13-12(16)8-4-2-1-3-5-8/h1-5,9-11,14-15H,6-7H2,(H,13,16) |
InChI Key |
WLVGJQLOEBBSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(S1)CO)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.